molecular formula C21H19F3N6O B2956412 N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide CAS No. 1421483-84-2

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2956412
CAS RN: 1421483-84-2
M. Wt: 428.419
InChI Key: RSJXGINRJFLYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H19F3N6O and its molecular weight is 428.419. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Synthesis

  • Metabolism in Chronic Myelogenous Leukemia Patients: A study identified the metabolites of flumatinib, a compound closely related to the specified chemical, in patients, showing its main metabolic pathways involve N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The trifluoromethyl and pyridine groups facilitate amide bond cleavage, leading to the formation of a carboxylic acid and an amine in vivo (Gong et al., 2010).
  • Nonaqueous Capillary Electrophoresis: Research on nonaqueous capillary electrophoresis for separating imatinib mesylate and related substances demonstrates the importance of these compounds in quality control for pharmaceuticals (Ye et al., 2012).
  • Bis(benzofuran-enaminone) Hybrid Synthesis: A novel synthesis pathway for bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) uses bis(benzofuran-enaminone) hybrid as a key intermediate, showcasing the versatility of these compounds in synthesizing complex heterocycles (Mekky et al., 2021).

Biomedical Applications

  • Anti-Inflammatory and Analgesic Agents: Novel benzodifuran compounds have shown COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
  • Potassium Channel Openers for Epilepsy Treatment: N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, showing efficacy in animal models of epilepsy and pain, suggesting their potential application in treating neurological disorders (Amato et al., 2011).
  • Orally Active Histone Deacetylase Inhibitor: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is described as an isotype-selective HDAC inhibitor with potential as an anticancer drug, highlighting the role of pyrimidine derivatives in cancer therapy (Zhou et al., 2008).

properties

IUPAC Name

N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O/c22-21(23,24)17-6-2-1-5-16(17)19(31)28-15-13-26-20(27-14-15)30-11-9-29(10-12-30)18-7-3-4-8-25-18/h1-8,13-14H,9-12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJXGINRJFLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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